Methylitaconic acid
Description
Historical Trajectory and Initial Discoveries Pertaining to Methylitaconic Acid
The recognition of this compound's significance emerged primarily through investigations into microbial metabolism. While a singular "discovery" event akin to some other well-known compounds is not extensively documented, its presence and enzymatic transformations became evident through detailed biochemical studies. A notable early finding involved the identification of methylitaconate Δ-isomerase (EC 5.3.3.6). This enzyme was found to catalyze the conversion of methylitaconate into dimethylmaleate (B1233040) during the nicotinate (B505614) fermentation pathway in Eubacterium barkeri wikidata.orgfishersci.ca. This discovery, reported by Velarde et al. in 2009, underscored this compound (or its ester, methylitaconate) as an active participant in specific bacterial metabolic processes wikidata.org. This initial elucidation of its enzymatic interconversions laid the groundwork for further exploration of its biological roles and potential applications.
Academic Significance and Research Impetus for this compound Studies
The academic significance of this compound is closely linked to its structural resemblance to itaconic acid, a compound widely recognized as a versatile bio-based chemical. Itaconic acid is considered one of the "top value added chemicals from biomass" due to its potential to serve as a sustainable alternative to petroleum-based feedstocks in industries such as polymers, medicine, and coatings wikidata.orgwikipedia.org. This broader interest in itaconic acid naturally extends to this compound, positioning it as a related high-value-added organic acid with potential for biotechnological production wikipedia.org.
Research impetus for this compound studies stems from several key areas:
Bio-production Potential: this compound can be derived from oleaginous yeast, involving a methyltransferase enzyme in its biosynthesis wikipedia.org. This natural production route highlights its potential for sustainable industrial fermentation.
Metabolic Engineering Target: The ability to produce this compound in engineered microbial strains, such as E. coli and Yarrowia lipolytica, underscores its relevance as a target for metabolic engineering efforts aimed at enhancing the production of organic acids wikipedia.org.
Pathway Elucidation: Understanding the precise metabolic pathways and enzymes involved in this compound's synthesis and degradation, such as methylitaconate-Δ-isomerase, is crucial for both fundamental biochemistry and applied strain development wikidata.org.
Scope and Defined Objectives of Advanced Research on this compound
Advanced research on this compound is primarily focused on leveraging its potential as a bio-based chemical through enhanced production strategies and comprehensive understanding of its biological roles. The defined objectives include:
Optimized Biotechnological Production: A primary objective is to significantly improve the yields of this compound from microbial fermentation. This involves sophisticated strain engineering techniques, including iterative algorithm-guided design of strain libraries, to fine-tune metabolic pathways and alleviate bottlenecks in enzyme expression, such as those related to cis-aconitate decarboxylase wikipedia.org.
Table 1: Representative Itaconic Acid Production Yields from Engineered Strains
| Strain Type | Product | Yield (mg/L) | Citation |
|---|---|---|---|
| Engineered Strain | Itaconic Acid | 815 | wikipedia.org |
Development of Robust Chassis Microbes: Research aims to create more resilient microbial hosts, such as acid-resistant E. coli strains, that can withstand the conditions of industrial fermentation, thereby increasing the economic viability of this compound production wikipedia.org.
Detailed Enzymatic and Genetic Characterization: A deeper understanding of the specific enzymes (e.g., methylitaconate-Δ-isomerase) and gene clusters governing this compound biosynthesis and conversion is a critical objective. This includes studying the exact action and role of related enzymes to fully map its metabolic landscape wikidata.org.
Rational Strain Engineering: The overarching goal is to enable rational strain engineering for the synthesis of diverse metabolic targets, with this compound being a key example, thereby expanding the capabilities of microbial production platforms wikipedia.org.
These research objectives collectively aim to unlock the full potential of this compound as a sustainable and valuable chemical building block for various industrial applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-ethylidenebutanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
NRSMWHGLCNBZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CC(=O)O)C(=O)O |
Synonyms |
3-methylitaconate 3-methylitaconate, (+-)-isomer 3-methylitaconate, (R)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Bioproduction Pathways of Methylitaconic Acid
Biotechnological Production of Methylitaconic Acid
Biotechnological production offers a promising alternative to chemical synthesis, often utilizing renewable feedstocks and operating under mild conditions. The core of this approach lies in the metabolic pathways of various microorganisms.
The primary route for the microbial catabolism of propionate, a precursor for this compound biosynthesis, is the 2-methylcitric acid cycle (2-MCC). researchgate.netwikipedia.org This cycle is essential for many bacteria and fungi to process propionyl-CoA, which can be toxic if it accumulates. cam.ac.ukwikipedia.orgcam.ac.uk The 2-MCC is analogous to the well-known tricarboxylic acid (TCA) cycle and shares some of its intermediates and enzymatic strategies. wikipedia.orgmdpi.com
The cycle begins with the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. mdpi.comasm.org This is followed by a series of reactions including dehydration, hydration, and cleavage. In one variation of the pathway, 2-methylcitrate is dehydrated to 2-methyl-cis-aconitate, which is then hydrated to 2-methylisocitrate. acs.org Finally, 2-methylisocitrate is cleaved into pyruvate (B1213749) and succinate, which can then enter central metabolism. mdpi.comnih.gov
An alternative pathway exists in some bacteria, such as Shewanella oneidensis, where the conversion of 2-methylcitrate to 2-methyl-cis-aconitate is a two-step process involving the formation of 4-methyl-cis-aconitate as an intermediate. researchgate.netplos.org This highlights the metabolic diversity among microorganisms in handling propionate.
Several key enzymes are responsible for catalyzing the reactions of the 2-methylcitric acid cycle. These enzymes are often encoded by a cluster of genes, such as the prp operon found in bacteria like Salmonella enterica and Escherichia coli. researchgate.netasm.org
2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial step of the 2-MCC, the Claisen condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate. asm.orgrcsb.orguniprot.org Studies on PrpC from S. typhimurium have shown that it utilizes propionyl-CoA more efficiently than other acyl-CoAs like acetyl-CoA. rcsb.org The enzyme typically functions as a dimer or in larger oligomeric states. rcsb.org
2-Methylcitrate Dehydratase (PrpD): PrpD is responsible for the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. acs.orgnih.gov In E. coli, PrpD has been shown to be a monomeric iron-sulfur protein that is most active with 2-methylcitrate but can also act on citrate (B86180) and isocitrate. microbiologyresearch.orgnih.govmicrobiologyresearch.org
2-Methylisocitrate Lyase (PrpB): This enzyme catalyzes the final step of the cycle, cleaving 2-methylisocitrate into pyruvate and succinate. nih.govnih.gov The reaction requires a divalent cation, typically Mg²⁺. nih.govasm.org PrpB from S. enterica is a homotetrameric protein, and site-directed mutagenesis studies have identified key cysteine and aspartate residues as essential for its catalytic activity. nih.govasm.org
AcnD and PrpF: In some bacteria, the function of PrpD is replaced by two enzymes, AcnD and PrpF. researchgate.netplos.org AcnD acts as a 2-methylcitrate dehydratase, converting 2-methylcitrate into 4-methyl-cis-aconitate. researchgate.netplos.orguniprot.org PrpF then functions as an isomerase, converting 4-methyl-cis-aconitate to 2-methyl-cis-aconitate, which can then be further metabolized. rcsb.orgplos.orguniprot.org
Table 2: Key Enzymes in the 2-Methylcitric Acid Cycle
| Enzyme (Gene) | Function | Source Organism Examples | Key Characteristics |
|---|---|---|---|
| 2-Methylcitrate Synthase (PrpC) | Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate. asm.orgrcsb.org | Salmonella enterica, E. coli, Pseudomonas aeruginosa, Burkholderia sacchari. cam.ac.ukasm.orgrcsb.orgnih.gov | Prefers propionyl-CoA over acetyl-CoA; exists as dimers or higher-order oligomers. rcsb.org |
| 2-Methylcitrate Dehydratase (PrpD) | Dehydrates 2-methylcitrate to 2-methyl-cis-aconitate. acs.orgnih.gov | Salmonella enterica, E. coli. acs.orgmicrobiologyresearch.org | Monomeric iron-sulfur protein in E. coli; does not require metal cations for activity in S. enterica. nih.govnih.gov |
| 2-Methylisocitrate Lyase (PrpB) | Cleaves 2-methylisocitrate into pyruvate and succinate. nih.govnih.gov | Salmonella enterica, E. coli, Aspergillus nidulans, Coxiella burnetii. nih.govnih.govbiorxiv.org | Homotetramer; requires Mg²⁺ for activity; essential Cys and Asp residues in the active site. nih.govasm.org |
| 2-Methylcitrate Dehydratase (AcnD) | Dehydrates 2-methylcitrate to 4-methyl-cis-aconitate. researchgate.netplos.org | Shewanella oneidensis. plos.orguniprot.org | Part of a two-enzyme system that replaces PrpD function. researchgate.net |
| 2-Methyl-aconitate Isomerase (PrpF) | Isomerizes 4-methyl-cis-aconitate to 2-methyl-cis-aconitate. plos.orguniprot.org | Shewanella oneidensis. rcsb.orgplos.org | Works in conjunction with AcnD to complete the conversion of 2-methylcitrate. plos.org |
Metabolic Engineering and Strain Optimization for Enhanced Yields
The microbial production of this compound is not as well-established as that of itaconic acid. However, research into related pathways and enzymes provides a foundation for future metabolic engineering strategies. A key enzyme, 3-methylitaconate-Δ-isomerase (Mii), has been identified in organisms like Eubacterium barkeri (also known as Clostridium barkeri). nih.govresearchgate.netgoogle.com This enzyme catalyzes the conversion of methylitaconate to dimethylmaleate (B1233040), indicating a natural metabolic role for this compound in certain bacteria. nih.govresearchgate.net
Engineering efforts have primarily focused on pathways where this compound could be a potential intermediate. For instance, patents related to the production of methacrylic acid describe engineered microbial pathways that could involve methylitaconate. google.comgoogle.com These pathways often suggest the heterologous expression of enzymes like methylitaconate delta-isomerase to direct metabolic flux. google.comgoogle.com
While there are no extensive reports detailing comprehensive strain optimization for high-yield this compound production, the principles of metabolic engineering provide a clear roadmap. This would involve:
Host Selection: Utilizing robust industrial microorganisms such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic modification. news-medical.netnih.gov
Pathway Introduction: Expressing the necessary enzymes to form a synthetic pathway to this compound. This could potentially start from common central metabolites like pyruvate and acetyl-CoA.
Enzyme Engineering: Modifying key enzymes to improve their catalytic efficiency, substrate specificity, and stability.
Flux Optimization: Deleting competing pathways to redirect carbon flux towards the desired product and overexpressing precursor-supplying pathways.
Transporter Engineering: Introducing or engineering transport proteins to facilitate the efficient export of this compound out of the cell, thereby reducing potential feedback inhibition and toxicity.
The table below summarizes hypothetical and reported genetic targets that could be relevant for engineering a this compound production host, drawing parallels from related organic acid production.
| Genetic Target | Organism | Modification Strategy | Potential Impact on this compound Production | Reference |
| 3-methylitaconate-Δ-isomerase (mii) | Eubacterium barkeri | Heterologous Expression | Could be used in a pathway to convert an intermediate into this compound, or vice-versa. | nih.govgoogle.com |
| Citramalate (B1227619) Synthase (cimA) | Various Bacteria | Heterologous Expression | Could initiate a pathway from pyruvate and acetyl-CoA towards citramalate, a potential precursor to this compound. | frontiersin.org |
| Aconitase (acn) | Corynebacterium glutamicum | Overexpression | Enhancing the pool of aconitate-related molecules could provide precursors for a methylitaconate pathway. | nih.gov |
| Isocitrate Dehydrogenase (icd) | Escherichia coli | Gene Inactivation/Deletion | Blocking the TCA cycle at this step can increase the availability of upstream precursors like (iso)citrate for diversion into other pathways. | nih.gov |
Fermentation Technologies and Bioreactor Design for Scale-Up
The successful translation of a metabolically engineered strain from the laboratory to industrial-scale production hinges on the development of robust fermentation and downstream processing. While specific fermentation technologies for this compound are not documented, principles from the well-established production of other organic acids, such as itaconic and citric acid, are directly applicable. news-medical.netfrontiersin.orgnih.gov
The choice of fermentation strategy—batch, fed-batch, or continuous—is critical. A fed-batch process is often preferred for organic acid production as it allows for control over substrate concentration, preventing overflow metabolism and substrate inhibition while achieving high cell densities and product titers. ncert.nic.in
Key parameters in bioreactor design and operation that would need optimization for this compound production include:
Aeration and Agitation: Adequate oxygen supply is crucial for aerobic microbial growth and production, but shear stress from high agitation rates can damage filamentous fungi, if used as a production host. ncert.nic.ininfors-ht.com For yeast or bacterial fermentations, maintaining sufficient dissolved oxygen is critical for cellular respiration and energy generation. wikipedia.org
pH Control: The production of organic acids inevitably leads to a decrease in the pH of the fermentation broth. This can inhibit cell growth and enzyme activity. Therefore, continuous pH monitoring and control, typically through the automated addition of a base like NaOH or CaCO₃, is essential. infors-ht.comwikipedia.org
Temperature Control: Microorganisms have an optimal temperature range for growth and productivity. Bioreactors use cooling jackets or coils to dissipate the heat generated during fermentation and maintain the set temperature. infors-ht.comwikipedia.org
Nutrient Feeding Strategy: A well-designed nutrient feeding strategy in a fed-batch culture is crucial to sustain microbial growth and production over an extended period, avoiding nutrient limitation or the accumulation of inhibitory byproducts. ncert.nic.in
The table below outlines typical parameters for organic acid fermentation that would serve as a starting point for developing a this compound production process.
| Parameter | Typical Range | Rationale | Reference |
| Temperature | 30-37 °C | Optimal range for most industrial microbes like E. coli and S. cerevisiae. | researchgate.net |
| pH | 5.0 - 7.0 (controlled) | Prevents product inhibition and maintains cellular viability. The exact setpoint is strain-dependent. | infors-ht.comwikipedia.org |
| Aeration | 1.0 - 1.5 VVM (Volume of air per volume of medium per minute) | Ensures sufficient dissolved oxygen for aerobic metabolism. | infors-ht.com |
| Agitation | 500 - 1500 rpm | Provides adequate mixing for homogenous distribution of nutrients, oxygen, and temperature. | infors-ht.com |
| Mode of Operation | Fed-batch | Allows for high cell density and high product titers by controlling substrate levels. | ncert.nic.in |
Chemical Reactivity, Mechanistic Studies, and Derivatization of Methylitaconic Acid
Fundamental Reaction Pathways of the Methylitaconate Anion and Neutral Acid
The reactivity of methylitaconic acid is dictated by its functional groups: a carbon-carbon double bond conjugated with a carbonyl group, making it susceptible to various addition reactions. The presence of two carboxyl groups, which can be deprotonated to form anions or exist in their neutral acidic form, further influences its reaction pathways.
The carbon-carbon double bond in this compound and its esters is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This polarization makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles in a process known as nucleophilic or Michael addition. dalalinstitute.comslideshare.net
A prominent example is the aza-Michael addition, where primary or secondary amines act as nucleophiles. frontiersin.orgnih.gov The reaction of dimethyl itaconate with aliphatic primary amines is a well-documented process that proceeds readily. frontiersin.orgnih.gov This reaction is the first step in a cascade process that can lead to the formation of N-substituted pyrrolidone rings. nih.gov The mechanism involves the attack of the amine on the electrophilic double bond, leading to the formation of a carbanion intermediate which is subsequently protonated. dalalinstitute.com Studies on the aza-Michael addition of dimethyl itaconate with secondary amines like piperidine (B6355638) and dibutylamine (B89481) have shown that the reaction order can be influenced by the choice of catalyst, solvent, and amine concentration. researchgate.net
Methylitaconate derivatives can also react with strong nucleophiles such as Grignard reagents. For instance, β-monomethyl itaconate undergoes selective 1,2-addition with organocerium reagents, which are known for their high selectivity in such transformations. nsf.gov This selective addition is a key step in synthesizing high-value monomers like α-methylene-γ,γ-dimethyl-γ-butyrolactone. nsf.gov
While the C=C double bond is generally attacked by nucleophiles, the electron-rich π-system can also react with strong electrophiles. dalalinstitute.comwikipedia.org The driving force for electrophilic addition is the formation of a covalent bond between an electrophile and the electron-rich C=C bond, resulting in a carbocation intermediate that is then attacked by a nucleophile. wikipedia.org
This compound and its esters are highly amenable to radical-mediated transformations, most notably radical polymerization. frontiersin.orgrsc.org This process is a key route to synthesizing a variety of polymers and materials. wikipedia.org The initiation step involves the creation of a radical from an initiator molecule, which then adds to the carbon-carbon double bond of the monomer, generating a new radical species that propagates the polymer chain. wikipedia.org
Conventional radical polymerization of itaconate derivatives like dimethyl itaconate (DMI) is commonly initiated using thermal initiators such as azobisisobutyronitrile (AIBN). rsc.org This method has been used to prepare a range of homopolymers and copolymers. rsc.org For example, copolymers of DMI and di(prop-2-yn-1-yl)itaconate have been synthesized in dimethylformamide (DMF) at 70 °C using AIBN. rsc.org
More advanced radical polymerization techniques, such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, have also been successfully applied to itaconate-derived monomers. cornell.edu RAFT allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. cornell.edu This control is crucial for creating advanced materials like triblock polymers. cornell.edu
However, the propensity for radical polymerization can also be an undesirable side reaction, particularly during high-temperature processes like polyesterification. mdpi.com To prevent premature and uncontrolled polymerization, radical inhibitors such as 4-methoxyphenol (B1676288) (MEHQ) or butylated hydroxytoluene (BHT) are often added to the reaction mixture. mdpi.com
Intramolecular transformations, including cyclization and rearrangement, represent another important class of reactions for this compound derivatives. These reactions can lead to the formation of complex cyclic structures from the relatively simple linear monomer. thermofisher.com
A significant example is the cascade cyclization reaction that follows the aza-Michael addition of primary amines to dimethyl itaconate. frontiersin.orgnih.gov After the initial addition, the newly formed secondary amine acts as an internal nucleophile, attacking one of the ester groups in an intramolecular amidation-cyclization. nih.gov This process results in the formation of a highly stable 5-membered N-substituted pyrrolidone ring and readily reaches full conversion at elevated temperatures. nih.gov
Acid-catalyzed cyclization is another pathway for creating cyclic molecules from methylitaconate derivatives. youtube.com Following the reduction of β-monomethyl itaconate, an acid-catalyzed cyclization can be employed to produce α-methylene-γ-butyrolactone (MBL), a valuable bio-renewable monomer. nsf.gov
Polymerization Behavior and Macromolecular Architecture
The ability of this compound and its esters to undergo polymerization makes them attractive bio-based building blocks for a wide range of macromolecular structures. Both homo- and copolymers can be synthesized, leading to materials with diverse properties.
The kinetics of the free-radical polymerization of this compound derivatives generally follow the classical model, where the rate of polymerization depends on the concentrations of the monomer and the initiator. nih.gov Studies on related methacrylic monomers show that the reaction order with respect to the monomer is typically slightly greater than 1, while the order with respect to the initiator is approximately 0.5, which is characteristic of an ideal free-radical polymerization with termination occurring primarily by disproportionation. nih.gov
In copolymerization, the relative reactivities of the two monomers determine the composition and sequence distribution of the resulting copolymer chain. These are quantified by monomer reactivity ratios (r1 and r2). The Fineman-Ross and Mayo-Lewis methods are commonly used to calculate these ratios from experimental data. researchgate.net For example, in the copolymerization of itaconic anhydride (B1165640) (ITA) and methyl methacrylate (B99206) (MMA), the reactivity ratios were found to be r(ITA) = 1.35 and r(MMA) = 0.22 (Fineman-Ross method), indicating that an ITA-terminated radical prefers to add another ITA monomer, while an MMA-terminated radical also prefers to add an ITA monomer. researchgate.net
Kinetic studies of the copolymerization of acrylonitrile (B1666552) (AN) with itaconic acid (IA) revealed that IA retards the polymerization rate. researchgate.net Characterization of the monomer sequence distribution by 13C NMR showed that the reactivity of an AN-terminated radical was lower when the preceding unit was IA compared to when it was another AN unit. researchgate.net
| Method | rITA | rMMA |
|---|---|---|
| Fineman-Ross | 1.35 ± 0.11 | 0.22 ± 0.22 |
| Mayo-Lewis | 1.27 ± 0.38 | 0.10 ± 0.05 |
A variety of polymers based on this compound have been synthesized using different polymerization techniques. Conventional free-radical polymerization is a straightforward method for producing these polymers. rsc.org For example, a series of copolymers with varying compositions of di(prop-2-yn-1-yl)itaconate and dimethyl itaconate were prepared by reacting the comonomers in DMF at 70 °C for 24 hours with AIBN as the initiator. rsc.org The resulting copolymers were isolated by precipitation in ethanol. rsc.org
In addition to radical polymerization of the double bond, the carboxylic acid groups can be utilized in step-growth polycondensation reactions to form polyesters. mdpi.com For instance, poly(octamethylene itaconate-co-succinate) has been synthesized through the polycondensation of itaconic acid, succinic anhydride, and 1,8-octanediol. mdpi.com The reaction is typically carried out at elevated temperatures (e.g., 150 °C) over several hours to achieve high conversion of the carboxyl groups. mdpi.com
Controlled radical polymerization methods, such as RAFT, enable the synthesis of more complex and well-defined macromolecular architectures. cornell.edu This technique has been used to create triblock polymers with a central polyester (B1180765) block derived from itaconic acid and outer blocks of poly(α-methylene-γ-butyrolactone), which is itself synthesized from a methylitaconate derivative. cornell.edu This approach allows for the construction of almost completely itaconic acid-derived thermoplastic materials. cornell.edu
| Polymer Type | Monomers | Polymerization Method | Conditions | Reference |
|---|---|---|---|---|
| Random Copolymer | Di(prop-2-yn-1-yl)itaconate, Dimethyl itaconate | Conventional Radical | AIBN, DMF, 70 °C, 24 h | rsc.org |
| Copolyester | Itaconic acid, Succinic anhydride, 1,8-octanediol | Polycondensation | 150 °C, 7 h, No catalyst | mdpi.com |
| Triblock Copolymer | Itaconate-derived polyester, α-methylene-γ-butyrolactone | RAFT Polymerization | Chain extension from polyester macroinitiator | cornell.edu |
Cross-linking Reactions and Network Formation
The structure of this compound and its anhydride derivative offers several pathways for the creation of cross-linked polymer networks. These networks are valued for enhanced mechanical strength and thermal stability. sigmaaldrich.com
Citraconic anhydride is a key monomer and cross-linking agent in polymer synthesis. sigmaaldrich.comptgchemical.com It can be incorporated into polymer chains, such as polyesters and polyamides, through its reactive anhydride group. The remaining carbon-carbon double bond within the polymer backbone can then undergo subsequent reactions to form cross-links.
One significant strategy involves the synthesis of unsaturated polyesters. For instance, the polycondensation of citraconic anhydride with polyols like glycerol (B35011) results in polyesters such as poly(glycerol citraconate). nih.gov The double bonds present in the resulting polymer chains are available for further modification and cross-linking. A notable method for this is the aza-Michael addition, where primary amines react with the α,β-unsaturated ester units in the polymer backbone, leading to the formation of new carbon-nitrogen bonds and effectively cross-linking the polymer chains. nih.gov
Table 1: Examples of Cross-linking Strategies Involving this compound Derivatives
| Precursor | Cross-linking Agent/Method | Resulting Network | Key Feature |
| Citraconic Anhydride, Glycerol | Self-cross-linking via esterification, followed by Aza-Michael addition with diamines | Cross-linked Poly(glycerol citraconate) | Creates a biodegradable and modifiable polyester network. nih.gov |
| Citraconic Anhydride | Co-polymerization with other monomers | Cross-linked Polyesters/Polyamides | Enhances mechanical and thermal properties of the final polymer. sigmaaldrich.comptgchemical.com |
| Poly(allylamine) | Citraconic Anhydride (as modifying agent) | Functionalized Polymer | Introduces carboxylate groups that can participate in further cross-linking. nih.gov |
Derivatization Strategies for Functionalized this compound Analogues
The functional groups of this compound are readily derivatized to produce a wide array of analogues with tailored properties. The majority of these derivatizations proceed through its highly reactive cyclic anhydride, citraconic anhydride.
Esterification: this compound, primarily via its anhydride, undergoes esterification with alcohols to produce mono- and di-esters. This reaction is fundamental to the synthesis of polyesters. The ring-opening copolymerization (ROCOP) of citraconic anhydride with epoxides is a modern approach to creating polyesters under mild conditions. whiterose.ac.uk For example, polycondensation with glycerol yields poly(glycerol citraconate), a biodegradable polyester with reactive double bonds. nih.gov The direct esterification of the acid can also be performed, typically under acidic catalysis, similar to the Fischer esterification process used for other carboxylic acids like citric acid. finechem-mirea.rumasterorganicchemistry.com Studies on the esterification of citric acid have shown that the reaction can proceed through an anhydride intermediate, highlighting the importance of this pathway. researchgate.net
Amidation: The reaction between citraconic anhydride and amines is a facile method for producing amides, known as citraconamic acids. This reaction is highly efficient and proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. rsc.org
The reaction with primary and secondary amines typically yields a mixture of two isomeric products, resulting from the attack on either of the two non-equivalent carbonyl carbons. rsc.org Research has shown that the initially formed, more abundant isomer can rearrange upon heating to the thermodynamically more stable N-substituted (Z)-2-methyl-3-carbamoylpropenoic acid. rsc.org
A significant application of this amidation reaction is the reversible modification of primary amine groups in molecules like proteins. The resulting citraconic amide linkage is stable at neutral or alkaline pH but can be readily hydrolyzed under mild acidic conditions (pH 3-4), regenerating the original amine. nih.gov This "charge-shifting" property is utilized in drug delivery and bioconjugation. sigmaaldrich.comnih.gov For example, poly(allylamine) (PAH) can be exhaustively functionalized by reacting it with excess citraconic anhydride to produce a polyanion with carboxylate side chains. nih.gov
Table 2: Summary of Esterification and Amidation Reactions
| Reaction | Reactants | Key Conditions | Product(s) |
| Esterification | Citraconic Anhydride, Glycerol | Polycondensation | Poly(glycerol citraconate) nih.gov |
| Esterification | Citraconic Anhydride, Epoxides | Ring-Opening Copolymerization (ROCOP) | Alternating Polyesters whiterose.ac.uk |
| Amidation | Citraconic Anhydride, Primary/Secondary Amines | Room Temperature | Isomeric mixture of Citraconamic acids rsc.org |
| Amidation | Citraconic Anhydride, Poly(allylamine) | Aqueous NaOH (pH > 8) | Carboxylate-functionalized Polymer nih.gov |
This compound (citraconic acid) readily undergoes dehydration to form its cyclic anhydride, citraconic anhydride ((2Z)-3-methylfuran-2,5-dione). researchgate.net This process can occur spontaneously or can be achieved through the thermal isomerization of itaconic anhydride. orgsyn.org Unlike maleic anhydride, which is a solid, citraconic anhydride is a liquid at room temperature. researchgate.net
Citraconic anhydride is a highly reactive electrophile, making it a valuable precursor for a wide range of chemical transformations. Its reactivity stems from the strained five-membered ring and the two electron-withdrawing carbonyl groups. ptgchemical.com It readily reacts with a variety of nucleophiles, including water (hydrolysis to regenerate the acid), alcohols (esterification), and amines (amidation). sigmaaldrich.com
The anhydride is a common monomer or comonomer in the production of polymers such as polyesters and polyamides. ptgchemical.com Its incorporation into polymer backbones imparts functionality that can be used for subsequent cross-linking or modification, leading to materials with enhanced thermal, mechanical, and biochemical properties. ptgchemical.com The reaction of citraconic anhydride to functionalize polymers, such as the modification of poly(allylamine), demonstrates its utility in creating materials with stimuli-responsive characteristics, like pH-sensitive charge-shifting polymers. nih.gov
Advanced Applications of Methylitaconic Acid in Materials Science and Industrial Chemistry
Utilization as a Monomer for Bio-based Polymer Materials
As a bio-derived monomer, methylitaconic acid serves as a crucial component in the synthesis of polymers, moving away from petrochemical feedstocks. Research into its polymerization and copolymerization has opened avenues for new materials with tailored properties. While much of the foundational research has been conducted on its parent compound, itaconic acid, the findings provide a strong basis for the applications of its methyl ester derivatives, such as poly(monomethyl itaconate). nih.govresearchgate.net
The push for environmentally friendly alternatives to conventional plastics has spurred research into biodegradable polymers derived from renewable resources. mdpi.com this compound is a promising candidate for this field. Polymers synthesized from its derivatives, like poly(monomethyl itaconate), are being investigated for their lifecycle and environmental impact. nih.gov The inherent biodegradability of polyesters made from bio-based dicarboxylic acids is a key driver of this research. researchgate.net The goal is to create bioplastics that not only reduce reliance on fossil fuels but also mitigate plastic pollution by breaking down under specific environmental conditions. mdpi.com Copolymers of itaconic acid have been shown to be biodegradable, suggesting a similar potential for polymers derived from this compound. researchgate.net
The functional groups of this compound make it an excellent monomer for producing specialty resins, coatings, and adhesives. Itaconic acid and its derivatives are used to synthesize unsaturated polyester (B1180765) resins that can be cured to form durable materials. researchgate.net These resins can be transparent and are suitable for applications like 3D printing inks. rsc.org When copolymerized, itaconic acid can improve the adhesion, color, and weather resistance of coatings for various applications, including automotive and appliance finishes. nih.gov The inclusion of these monomers in polymer formulations can also enhance hardness and gloss. researchgate.net As a derivative, this compound is explored for these applications to impart specific functionalities and improve the performance of the final product.
Hydrogels are crosslinked polymer networks capable of absorbing and retaining large amounts of water. youtube.com While specific research on this compound hydrogels is limited, extensive studies on itaconic acid-based superabsorbent polymers (SAPs) highlight the potential. These bio-based SAPs are being developed as environmentally friendly alternatives to traditional polyacrylate-based absorbents. youtube.com Copolymers of itaconic acid with other monomers like acrylic acid and vinyl sulfonic acid have demonstrated high water absorption capacities. youtube.comyoutube.com The properties of these hydrogels can be tuned by adjusting factors such as monomer ratios and crosslinker density. youtube.com The data from itaconic acid-based hydrogels suggest that this compound could be a valuable component in creating next-generation superabsorbent materials.
Table 1: Water Absorbency of Itaconic Acid-Based Superabsorbent Hydrogels
| Hydrogel Composition | Crosslinker | Max. Swelling Capacity (g/g) | Conditions |
| Starch and Itaconic Acid | - | 650 g/g | - |
| Itaconic Acid and Acrylic Acid | - | 2210 g/g | Molar ratio of IA:AA = 1:4 |
| Itaconic Acid and Vinyl Sulfonic Acid | Tetra(ethylene glycol) diacrylate | 31.1 g/g (Centrifuge Retention Capacity) | Optimal surface crosslinking |
| Chitosan, Itaconic Acid, and Methacrylic Acid | - | 285.7 mg/g (Cadmium Adsorption) | pH 5.5 |
This table presents data for hydrogels based on itaconic acid, the parent compound of this compound, to illustrate the potential performance characteristics.
Role in the Synthesis of Fine Chemicals and Intermediates (non-pharmaceutical)
This compound's chemical structure makes it a valuable platform for synthesizing a variety of non-pharmaceutical fine chemicals and intermediates. As a dicarboxylic acid derivative, it can undergo numerous chemical transformations. nih.gov These reactions include esterification, amidation, and addition reactions at the double bond, allowing for the creation of a diverse range of molecules. rsc.orgmdpi.comresearchgate.net This versatility positions this compound as a bio-based building block, similar to how platform chemicals like furfural (B47365) and levulinic acid are used to produce detergents, resins, and other industrial products. rsc.org Its potential to replace petroleum-derived chemicals like methacrylic acid could create a significant market for bio-based production. researchgate.net
Emerging Applications in Energy Storage and Related Technologies
While still an emerging area, the use of this compound derivatives in energy storage technologies is being explored, particularly in the context of lithium-ion batteries. The polymer derived from its simplest ester, poly(monomethyl itaconate) (PMMI), is a glassy, dielectric polymer. nih.gov Research has shown that nanocomposites of PMMI and its lithium salt (PMMI-Li+) with functionalized graphene oxide exhibit interesting electrical properties, suggesting potential applications in organic-based electrodes or capacitors. nih.gov
Furthermore, polymer binders are critical components in battery electrodes, holding the active materials together and to the current collector. nih.govgoogle.com Aqueous binders like poly(acrylic acid) (PAA) are sought after to replace conventional binders that require toxic solvents. labpartnering.org Given the structural similarities, polymers derived from this compound could potentially serve as environmentally friendly and effective binders, contributing to the development of more sustainable battery manufacturing processes. researchgate.net The use of specific electrolyte additives can also significantly improve battery performance, and boron-based derivatives of organic acids have shown promise in this area. nih.govunh.edu
Contribution to Sustainable Chemistry and Circular Economy Concepts
The use of this compound aligns well with the core principles of sustainable chemistry and the circular economy. researchgate.net As a chemical derived from the fermentation of renewable biomass, it helps reduce the chemical industry's dependence on finite fossil fuels. nih.gov This transition to bio-based feedstocks is a key element in building a sustainable bioeconomy. researchgate.net
The development of biodegradable polymers and bioplastics from this compound directly addresses the problem of plastic waste, a central challenge in achieving a circular economy. researchgate.net By designing materials that can be reused, recycled, or safely returned to the biosphere through biodegradation, the linear "take-make-dispose" model is replaced with a circular one. researchgate.net Furthermore, the use of this compound to create high-value specialty chemicals and materials from waste or renewable biomass exemplifies the concept of valorization, a cornerstone of the circular economy.
Biochemical Transformations and Physiological Roles of Methylitaconic Acid Non Clinical Contexts
Natural Occurrence and Metabolic Significance in Microbial Systems
Direct evidence for the widespread natural production of methylitaconic acid by microorganisms is limited in scientific literature. Unlike itaconic acid, which is a known fermentation product of fungi like Aspergillus terreus nih.govresearchgate.net, this compound is not typically cited as a major metabolic end-product. Its significance is often inferred from the study of related metabolic pathways involving C5-branched dicarboxylic acids, where its isomers and related compounds serve as intermediates.
The metabolic context for this compound is primarily associated with the catabolism of certain amino acids and the metabolism of propionyl-CoA. The methylcitrate cycle, a pathway present in various bacteria and fungi for the metabolism of propionyl-CoA, is a key related pathway. nih.gov However, the direct involvement of this compound in this cycle is not established.
More relevant is the "glutamate pathway," which involves the intermediate citramalate (B1227619). Some anaerobic bacteria, such as Clostridium tetanomorphum, utilize a pathway where glutamate (B1630785) is fermented, leading to the formation of acetate (B1210297), butyrate, CO2, and H2. An enzyme in this pathway, citramalate lyase, acts on citramalate, a compound structurally related to this compound. nih.govwikipedia.org This suggests that microbial systems possess the enzymatic machinery to process structurally similar C5 dicarboxylic acids.
While its role as a primary or secondary metabolite is not well-documented, the presence of its isomer, citraconic acid, has been noted in various biological systems. mdpi.com Citraconic acid has been shown to inhibit cis-aconitate decarboxylase (ACOD1), the enzyme responsible for itaconic acid synthesis, suggesting a potential regulatory role for these isomers in microbial consortia where itaconate producers are present. springernature.comresearchgate.net The metabolic significance of this compound itself may be as a minor intermediate in such pathways, or its presence may be transient and difficult to detect.
Enzymatic Biotransformations and Enzyme Engineering
The study of enzymes that interact with this compound is largely centered on those that act on its isomers or structurally similar molecules, given the lack of identified dedicated biosynthetic pathways for this compound itself.
Research into the enzymatic transformations related to this compound has primarily focused on enzymes from the citramalate and itaconate metabolic pathways.
Citramalate Lyase (EC 4.1.3.22): This enzyme is central to the fermentation of glutamate in certain anaerobic bacteria like Clostridium tetanomorphum. It catalyzes the cleavage of (2S)-citramalate into acetate and pyruvate (B1213749). wikipedia.orgqmul.ac.uk The enzyme from C. tetanomorphum is a complex composed of three different subunits. nih.gov
Itaconyl-CoA Hydratase (Ich): Found in bacteria such as Pseudomonas aeruginosa that can utilize itaconate as a carbon source, this enzyme catalyzes the hydration of itaconyl-CoA to citramalyl-CoA. nih.gov This demonstrates a direct enzymatic link between the itaconate and citramalate metabolic routes.
Citramalyl-CoA Lyase (Ccl): This enzyme works in conjunction with Ich in itaconate metabolism, cleaving citramalyl-CoA into acetyl-CoA and pyruvate. nih.govuniprot.org
Maleate (B1232345) Isomerase (EC 5.2.1.1): Some bacteria possess this enzyme, which catalyzes the isomerization between maleate (cis-butenedioic acid) and fumarate (B1241708) (trans-butenedioic acid). wikipedia.org While this acts on a C4 dicarboxylic acid, it highlights the existence of enzymes capable of cis-trans isomerization, a reaction that would be necessary to convert this compound to its isomers, citraconic acid or mesaconic acid.
The following table summarizes key enzymes related to the metabolism of C5-branched dicarboxylic acids.
| Enzyme Name | EC Number | Source Organism (Example) | Reaction Catalyzed | Relevance to this compound |
| Citramalate Lyase | 4.1.3.22 | Clostridium tetanomorphum | (2S)-Citramalate → Acetate + Pyruvate | Acts on a structurally similar C5 hydroxy-dicarboxylic acid. qmul.ac.uk |
| Itaconyl-CoA Hydratase | - | Pseudomonas aeruginosa | Itaconyl-CoA + H₂O ⇌ Citramalyl-CoA | Part of a pathway that metabolizes the isomer itaconate. nih.gov |
| Citramalyl-CoA Lyase | 4.1.3.25 | Pseudomonas aeruginosa | (3S)-Citramalyl-CoA → Acetyl-CoA + Pyruvate | Part of a pathway that metabolizes the isomer itaconate. nih.govuniprot.org |
| Maleate Isomerase | 5.2.1.1 | Nicotinate-utilizing bacteria | Maleate ⇌ Fumarate | Demonstrates enzymatic capability for cis-trans isomerization. wikipedia.org |
The mechanistic details of enzymes that could potentially interact with this compound are best understood through the study of well-characterized enzymes like citramalate lyase.
The citramalate lyase from Clostridium tetanomorphum is an enzyme complex with a molecular weight of approximately 5.2–5.8 x 10⁵ Da. nih.gov It dissociates into three distinct subunits upon sodium dodecylsulfate polyacrylamide gel electrophoresis:
α-subunit (approx. 5.3–5.6 x 10⁴ Da)
β-subunit (approx. 3.3–3.6 x 10⁴ Da)
γ-subunit (approx. 1.0–1.2 x 10⁴ Da), which acts as an acyl carrier protein. nih.gov
Role in Biogeochemical Cycles and Environmental Processes (e.g., carbon cycling)
There is currently no specific, documented role for this compound in major biogeochemical cycles, such as the global carbon cycle. The environmental fate and transport of weak organic acids are influenced by factors like soil pH and organic carbon content, which affect their adsorption and degradation rates. researchgate.net However, without data on microbial production or degradation of this compound in environmental settings, its contribution to these processes remains speculative.
Analytical Methodologies for the Detection and Quantification of Methylitaconic Acid
Chromatographic Separation Techniques
Chromatographic techniques are powerful tools for separating methylitaconic acid from complex mixtures, allowing for its subsequent identification and quantification. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and robust method for the analysis of organic acids like this compound. mahidol.ac.thmetbio.net Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds. metbio.net
Sample Preparation and Derivatization: The initial step involves the extraction of organic acids from the sample matrix, which can be achieved through liquid-liquid extraction or solid-phase extraction. Following extraction, a chemical derivatization is performed. A common method is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. mahidol.ac.th
Chromatographic Separation and Detection: The derivatized sample is then injected into the gas chromatograph. The separation is achieved on a capillary column, where compounds are separated based on their boiling points and interactions with the stationary phase. The temperature of the column is gradually increased over time (a temperature ramp) to facilitate the elution of compounds with different volatilities. metbio.net
The separated compounds then enter the mass spectrometer, which serves as a highly specific and sensitive detector. In the MS, molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, is unique for each compound and acts as a "chemical fingerprint," allowing for unambiguous identification. mahidol.ac.th For quantification, a stable isotope-labeled internal standard of the analyte can be used to improve accuracy and precision. free.fr
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS, MSTFA |
| Column Type | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split or Splitless |
| Temperature Program | Initial temperature around 60-80°C, ramped to 280-300°C |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an increasingly popular technique for the analysis of organic acids. nih.gov It often offers simpler sample preparation compared to GC-MS, as derivatization is not always necessary. youtube.com
Sample Preparation: For many applications, sample preparation for LC-MS/MS can be as straightforward as protein precipitation followed by filtration and dilution. nih.gov This minimal sample work-up reduces the potential for analyte loss and improves throughput.
Chromatographic Separation: Reversed-phase chromatography is a common separation mode used for organic acids. zldm.ru In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of polar analytes like this compound can be challenging on standard C18 columns. Therefore, specialized columns, such as those with polar end-capping or aqueous C18 phases, are often employed to enhance retention and achieve good peak shapes. sigmaaldrich.com The mobile phase typically consists of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an acid (e.g., formic acid or acetic acid) to ensure the analytes are in their protonated form. sigmaaldrich.com
Mass Spectrometric Detection: After separation by LC, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS, which allows for the ionization of molecules directly from the liquid phase with minimal fragmentation. sigmaaldrich.com Analysis is often performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is detected.
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is particularly useful for analyzing complex samples. In MS/MS, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected, fragmented, and then a specific product ion is monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces matrix interferences. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column Type | Reversed-phase C18 (polar end-capped or aqueous) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), negative ion mode |
| MS/MS Transition | Specific precursor ion to product ion transition for the analyte |
High-performance liquid chromatography (HPLC) with conventional detectors like ultraviolet (UV), diode array (DAD), or refractive index (RI) detectors offers a cost-effective alternative to mass spectrometry-based methods for the quantification of this compound, particularly at higher concentrations. shimadzu.comscioninstruments.com
Chromatographic Separation: Similar to LC-MS, reversed-phase and ion-exchange chromatography are the predominant separation modes for organic acids in HPLC. shimadzu.com For UV detection, the mobile phase must be transparent in the low UV region where carboxylic acids absorb. scioninstruments.com
Detection:
UV/DAD Detection: The carboxyl group in organic acids exhibits absorbance in the short UV wavelength range, typically around 210 nm. shimadzu.com A diode array detector has the advantage of acquiring a full UV spectrum at each point in the chromatogram, which can aid in peak identification and purity assessment.
Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. While less sensitive and not suitable for gradient elution, it can be used when the analyte does not have a UV chromophore.
| Separation Mode | Detector | Advantages | Limitations |
|---|---|---|---|
| Reversed-Phase | UV/DAD | Good selectivity, compatible with gradient elution | Requires analyte to have a UV chromophore |
| Ion-Exchange | Conductivity | Excellent for separating ionic compounds | Often requires specialized buffer systems |
| Reversed-Phase | Refractive Index | Universal detector | Low sensitivity, not compatible with gradient elution |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to elucidate the structure of organic molecules.
In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the different types of protons in the molecule, such as those of the methyl group, the methylene (B1212753) group, and the vinyl protons. The chemical shift of each signal provides information about the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates the type of carbon (e.g., alkyl, alkene, carbonyl).
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the functional groups present:
A broad O-H stretching band from the carboxyl groups.
A strong C=O stretching band, also from the carboxyl groups.
A C=C stretching band from the alkene group.
C-H stretching and bending vibrations from the methyl and methylene groups.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to nonpolar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the C=C and C=O double bonds, as well as other skeletal vibrations. rsc.org Together, IR and Raman spectroscopy can provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and aiding in its identification. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique for the detection and quantification of this compound. The principle of this method is based on the absorption of UV light by the molecule's chromophores. For this compound, the key chromophore is the α,β-unsaturated dicarboxylic acid system, which includes both the carbon-carbon double bond (C=C) and the carboxyl groups (-COOH).
The analysis of organic acids, including itaconic acid and its derivatives, is often performed using high-performance liquid chromatography (HPLC) coupled with a UV detector. tsijournals.comnih.govgoogle.com The detection wavelength is typically set around 210 nm, which corresponds to the absorption of the carboxyl group. google.comhitachi-hightech.com This approach allows for the separation of this compound from other components in a mixture prior to its quantification. The intensity of the light absorption is directly proportional to the concentration of the compound in the sample, following the Beer-Lambert law, which allows for accurate quantification when calibrated with standards.
While direct UV-Vis spectrophotometry of a sample is possible, its application is often limited to relatively pure samples. In complex matrices, such as fermentation broths or biological fluids, various compounds can have overlapping UV absorption spectra, making selective quantification of this compound challenging. thermofisher.com To overcome this limitation, UV-Vis spectroscopy can be combined with chemometric techniques, such as partial least-squares (PLS) regression. maynoothuniversity.iequb.ac.uk This advanced approach uses mathematical models to deconvolve complex spectral data from a mixture, enabling the quantification of individual organic acids even in the presence of interfering substances.
Table 1: Application of UV-Vis Spectroscopy in the Analysis of this compound and Related Compounds
| Analytical Approach | Principle | Typical Wavelength | Application | Key Findings & Limitations |
| HPLC with UV Detection | Chromatographic separation followed by UV absorption measurement of the carboxyl chromophore. | 210 nm | Quantification of itaconic acid and its derivatives in various samples, including polymer hydrogels and fermentation liquors. tsijournals.comgoogle.com | Provides good linearity and precision for quantification. tsijournals.com Requires chromatographic separation. |
| Direct UV-Vis Spectrophotometry | Measures the total UV absorbance of a sample at a specific wavelength. | ~210 nm | Rapid estimation in pure or simple mixtures. | Prone to interference from other UV-absorbing compounds in complex mixtures. thermofisher.com |
| UV-Vis with Chemometrics (e.g., PLS) | Uses multivariate calibration models to analyze full spectral data (e.g., 200-750 nm) and quantify components in a complex mixture. maynoothuniversity.iequb.ac.uk | Full Spectrum Scan | Online monitoring and quantification of organic acids in complex systems like anaerobic digesters. maynoothuniversity.iequb.ac.uk | Can resolve overlapping spectra and improve accuracy in complex matrices; requires model development and validation. |
Electrochemical and Other Advanced Detection Techniques
Beyond conventional spectroscopic methods, a range of electrochemical and other advanced techniques offer high sensitivity and selectivity for the analysis of this compound.
Electrochemical Techniques: Electrochemical sensors represent a powerful and rapidly developing approach for the detection of organic acids. These methods are based on the electrochemical oxidation or reduction of the target analyte at the surface of an electrode, generating a measurable electrical signal (e.g., current or potential). Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed to study these electrochemical properties and form the basis for quantitative analysis. mdpi.com
While specific electrochemical sensors for this compound are not widely documented, the development of such sensors is highly feasible, as demonstrated by research on structurally similar molecules like methylmalonic acid. researchgate.net Advanced sensors often utilize chemically modified electrodes to enhance performance. For instance, molecularly imprinted polymers (MIPs) can be designed to create specific recognition sites for this compound, leading to very high selectivity. researchgate.net The electrode surface may also be modified with nanomaterials, such as graphene oxide or gold nanoparticles, to increase the surface area and improve the electron transfer rate, thereby amplifying the electrochemical signal and lowering the limit of detection. researchgate.netrsc.org
Other Advanced Detection Techniques: Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is an exceptionally powerful tool for the analysis of organic acids in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the quantification of organic acids. nih.gov Samples typically require a derivatization step (e.g., silylation) to make the non-volatile acids suitable for gas chromatography. GC-MS provides excellent separation and definitive identification based on both the retention time and the unique mass spectrum of the analyte, enabling accurate quantification in complex biological fluids. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is well-suited for analyzing itaconic acid analogues and does not always require derivatization. nih.gov It is a method of choice for determining trace levels of organic acids in food and biological samples. nih.gov
Ion Chromatography (IC): Ion chromatography with suppressed conductivity detection is another advanced method tailored for the analysis of ionic compounds, including organic acids. It offers high sensitivity and can separate a wide variety of organic acids from inorganic anions, making it particularly useful for analyzing samples like fruit juices and fermentation products. thermofisher.com
Table 2: Overview of Electrochemical and Other Advanced Analytical Techniques
| Technique | Principle | Sample Preparation | Selectivity & Sensitivity | Typical Application |
| Electrochemical Sensors | Measures the current from the electrochemical oxidation/reduction of the analyte at a modified electrode surface. | Minimal; often direct measurement in aqueous solution. | High selectivity can be achieved with modifications like molecularly imprinted polymers. researchgate.net Sensitivity is typically in the µM to nM range. rsc.orgnih.gov | Rapid determination in biological and environmental samples. |
| GC-MS | Separation of volatile derivatives by GC, followed by ionization and detection by MS based on mass-to-charge ratio. | Derivatization (e.g., silylation) is required to increase volatility. nih.gov | Very High. Mass spectral data provides definitive identification. | Quantification of organic acids in microbial and biological samples. nih.govnih.gov |
| LC-MS | Separation by HPLC followed by ionization and detection by MS. | Often minimal, but solid-phase extraction may be used for sample cleanup. google.com | Very High. Effective for complex matrices. | Analysis of itaconic acid analogues in food commodities. nih.gov |
| Ion Chromatography (IC) | Separation based on ionic interactions with a stationary phase, followed by conductivity detection. | Dilution and filtration. | High. Specifically designed for ionic analytes, minimizing interference from non-ionic species like sugars. thermofisher.com | Analysis of organic acids in food, beverages, and environmental water. |
Theoretical and Computational Investigations of Methylitaconic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have become indispensable tools for elucidating the electronic structure and energetics of molecules, providing insights that are often difficult to obtain through experimental methods alone. For methylitaconic acid, these computational approaches offer a molecular-level understanding of its properties and reactivity.
Density Functional Theory (DFT) Studies of Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound. DFT calculations can provide valuable information about various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific DFT studies exclusively focused on this compound are not abundant in the public domain, the principles of DFT can be applied to predict its properties. For instance, a DFT study on a related compound, dimethyl itaconate, investigated its aza-Michael addition reactions. Such studies often involve geometry optimization of the reactants, products, and transition states, providing insights into bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure.
The electronic properties of this compound, such as the HOMO and LUMO energies, are crucial for understanding its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. These parameters are instrumental in predicting how this compound will interact with other chemical species.
Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure.
To illustrate the type of data obtained from DFT calculations, the following interactive table presents hypothetical but realistic values for the molecular properties of this compound, based on typical results for similar dicarboxylic acids.
| Property | Calculated Value |
| Optimized Energy (Hartree) | -532.xxxxxx |
| HOMO Energy (eV) | -7.x |
| LUMO Energy (eV) | -1.x |
| HOMO-LUMO Gap (eV) | 6.x |
| Dipole Moment (Debye) | 2.x |
Note: These are representative values and would need to be confirmed by specific DFT calculations on this compound.
Ab Initio Methods for Reaction Pathway Analysis
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate descriptions of chemical reactions. For this compound, ab initio calculations are particularly useful for analyzing reaction pathways, determining the structures of transition states, and calculating activation energies.
One area where ab initio methods have been applied to reactions involving related structures is in the study of thermal rearrangements. For example, theoretical studies have explored the reaction pathways for the conversion of related cyclopropane (B1198618) derivatives to unsaturated dicarboxylic acids, a process that could conceptually be related to the synthesis or transformation of this compound. These studies map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.
In the context of enzymatic reactions, ab initio molecular orbital calculations have been used to investigate the rearrangement of substrates structurally similar to this compound. These calculations can help to elucidate the reaction mechanism by comparing the energy requirements of different proposed pathways, such as fragmentation-recombination versus addition-elimination mechanisms.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with the surrounding environment.
For this compound in solution, MD simulations can be used to explore its various possible conformations and their relative stabilities. The molecule's flexibility, arising from the rotation around its single bonds, allows it to adopt different shapes. MD simulations can track these conformational changes over time, providing insights into the preferred structures and the energy barriers between them. This information is crucial for understanding how the shape of this compound influences its biological activity and chemical reactivity.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry plays a vital role in predicting the reactivity and selectivity of chemical reactions. For this compound, which possesses multiple reactive sites—including two carboxylic acid groups and a carbon-carbon double bond—theoretical methods can help to anticipate how it will behave in different chemical transformations.
The reactivity of the double bond in this compound makes it susceptible to various addition reactions. Computational studies on related α,β-unsaturated carbonyl compounds have been used to predict the regioselectivity and stereoselectivity of these reactions. For example, in a Michael addition reaction, theoretical calculations can determine whether a nucleophile will preferentially attack the α- or β-carbon of the double bond. These predictions are often based on the analysis of the molecule's electronic structure, such as the distribution of electrostatic potential and the shapes of the frontier molecular orbitals (HOMO and LUMO).
In the context of enzymatic reactions, computational models can be used to study the binding of this compound to the active site of an enzyme and to model the subsequent chemical steps. By calculating the energies of the intermediates and transition states, it is possible to predict the most likely reaction pathway and to understand the factors that contribute to the enzyme's catalytic efficiency and selectivity.
Structure-Property Relationships and In Silico Screening
Understanding the relationship between the structure of a molecule and its properties is a fundamental goal of chemistry. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish mathematical relationships between the chemical structure and a specific property or biological activity.
For this compound and its derivatives, QSPR models could be developed to predict various physicochemical properties, such as solubility, boiling point, and partition coefficient. These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, to predict the property of interest.
In the context of drug discovery or materials science, in silico screening techniques can be used to virtually evaluate a large number of molecules for a desired property. While specific in silico screening studies involving this compound as a primary target are not widely reported, the principles could be applied. For example, if this compound were being considered as a monomer for the development of new polymers, computational models could be used to predict the properties of the resulting polymers based on the structure of the monomer. Similarly, if derivatives of this compound were being investigated for potential therapeutic applications, QSAR models could be employed to predict their biological activity and to guide the design of new, more potent compounds. Studies on the toxicity of carboxylic acids using QSAR models have demonstrated the potential of this approach to assess the potential hazards of chemicals based on their molecular structure.
Future Research Directions and Unexplored Avenues for Methylitaconic Acid Studies
Integration within Advanced Biorefinery Concepts and Systems Biology
The successful integration of methylitaconic acid production into advanced biorefinery models is a critical step towards a circular bioeconomy. mdpi.com Future research will likely focus on developing microbial cell factories, such as Aspergillus terreus, that can efficiently convert a wide range of renewable feedstocks, including agricultural and food by-products, into this compound. mdpi.com This involves a systems biology approach to understand and engineer the metabolic pathways of these microorganisms for enhanced production.
Key research areas include:
Feedstock Flexibility: Engineering microorganisms to utilize diverse and non-food biomass, reducing competition with food sources and lowering production costs. mdpi.com
Metabolic Engineering: Utilizing tools of synthetic biology to design and construct novel artificial pathways for the production of this compound and its derivatives. frontiersin.orgnih.gov This includes the heterologous expression of enzymes and the optimization of metabolic fluxes to increase yield and productivity. nih.govnih.gov
A deeper understanding of the genetic and metabolic regulation of this compound biosynthesis will be crucial. This can be achieved through advanced 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) to identify bottlenecks in the production pathway and inform targeted genetic modifications.
Design of Next-Generation Materials with Tailored Properties
This compound's trifunctional structure makes it a versatile building block for the synthesis of novel polymers and resins with tailored properties. mdpi.comresearchgate.net Future research will likely focus on leveraging its unique chemical functionalities to create high-performance, sustainable materials.
Potential areas for exploration include:
Bio-based Polymers: Synthesis of polyesters, polyamides, and other polymers with enhanced thermal stability, mechanical strength, and biodegradability. The presence of the methyl group and the double bond in this compound can be exploited to control polymer architecture and properties.
Functional Resins: Development of resins for applications in coatings, adhesives, and composites. The reactivity of the double bond allows for cross-linking and curing, leading to durable thermoset materials. researchgate.net
Smart Materials: Creation of stimuli-responsive materials, such as hydrogels for drug delivery or intelligent food packaging, by incorporating this compound into polymer networks. mdpi.com Research into polymethacrylic acid-based systems has shown promise for carrier constituents of anticancer drugs. mdpi.com
The following table summarizes potential next-generation materials derived from this compound and their prospective applications.
| Material Class | Potential Properties | Potential Applications |
| Polyesters | Improved thermal stability, biodegradability | Bioplastics, fibers, films |
| Polyamides | High strength, chemical resistance | Engineering plastics, automotive components |
| Unsaturated Polyester (B1180765) Resins | High reactivity, cross-linking ability | Composites, coatings, adhesives |
| Hydrogels | Swelling capacity, biocompatibility | Drug delivery, tissue engineering, agriculture |
Discovery of Novel Biological Roles and Regulatory Networks
While the primary focus on this compound has been its application as a chemical building block, its biological roles are not yet fully understood. Future research should delve into its potential functions in microbial metabolism and its interactions with other organisms. Investigating the gene regulatory networks that govern its production and response in microorganisms could reveal new targets for metabolic engineering. plantae.org
Key research questions include:
Metabolic Significance: What is the natural physiological role of this compound in producing organisms? Does it serve as a signaling molecule, a defense compound, or an intermediate in a yet-to-be-discovered metabolic pathway?
Regulatory Mechanisms: How is the biosynthesis of this compound regulated at the genetic and enzymatic levels? Identifying transcription factors and signaling pathways involved could lead to strategies for overexpression or controlled production. nih.gov
Ecological Interactions: Does this compound play a role in microbial communication or competition in natural ecosystems?
Unraveling these biological intricacies could not only lead to more efficient production strains but also uncover novel applications in areas such as agriculture or medicine.
Development of Innovative Synthetic Pathways with Enhanced Sustainability
Improving the sustainability of this compound production is a key challenge. Future research will focus on developing innovative synthetic pathways that are more environmentally friendly and economically competitive than current methods. This includes both biological and chemical conversion routes.
Promising research directions include:
Novel Biocatalysts: Discovery and engineering of new enzymes with higher catalytic efficiency and stability for the conversion of biomass-derived substrates into this compound. frontiersin.org
Chemo-catalytic Conversion: Development of sustainable catalytic processes for the production of this compound and its derivatives from bio-based feedstocks, avoiding the use of harsh chemicals and expensive noble-metal catalysts. ki.si
Hybrid Processes: Integration of biological and chemical conversion steps to leverage the advantages of both approaches. For example, microbial fermentation could be used to produce a precursor that is then chemically converted to this compound.
The following table outlines potential innovative synthetic pathways and their anticipated advantages.
| Synthetic Pathway | Key Features | Potential Advantages |
| Whole-cell Biocatalysis | Use of engineered microorganisms | High selectivity, mild reaction conditions, utilization of renewable feedstocks |
| Enzymatic Synthesis | In vitro use of purified enzymes | High specificity, avoidance of by-products, precise process control |
| Heterogeneous Catalysis | Use of solid acid/base catalysts | Catalyst reusability, continuous processing, reduced waste generation |
| Electrocatalytic Conversion | Use of electricity to drive reactions | Use of renewable energy, high efficiency, ambient operating conditions |
Challenges and Opportunities in Process Intensification and Commercialization
The transition of this compound production from the laboratory to an industrial scale presents several challenges and opportunities. Process intensification, which aims to develop more efficient and sustainable chemical processes, will be crucial for the commercialization of this compound. mdpi.comcetjournal.it
Key challenges to be addressed include:
Downstream Processing: Developing cost-effective and energy-efficient methods for the separation and purification of this compound from the fermentation broth.
Process Optimization: Improving fermentation parameters such as aeration, pH, and nutrient feeding to maximize product titer, yield, and productivity. mdpi.com
Scale-up: Translating laboratory-scale processes to industrial-scale production while maintaining high efficiency and economic viability. researchgate.net
Opportunities for process intensification include:
Continuous Fermentation: Shifting from batch to continuous processing to increase productivity and reduce downtime.
In-situ Product Recovery: Integrating separation techniques within the fermenter to alleviate product inhibition and improve yield. nih.gov
Advanced Reactor Design: Utilizing novel reactor configurations, such as membrane reactors, to enhance mass transfer and reaction rates. nih.govmdpi.com
Successfully addressing these challenges will be critical for establishing this compound as a key platform chemical in the bio-based economy.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing methylitaconic acid derivatives for enzymatic studies?
- Methodological Answer : this compound derivatives, such as organocobalamin complexes, are synthesized via alkylation of vitamin B₁₂ using (bromomethyl)itaconic acid in methanol containing 10% (w/v) NH₄I to prevent lactonization under alkaline conditions. This approach avoids side reactions and yields stable organocobalamin compounds (e.g., Organocobalamin 3). Characterization involves UV-Vis spectroscopy and CM-cellulose chromatography in pH 7 phosphate buffer to confirm purity and structure .
Q. How is this compound structurally characterized in organocobalamin systems?
- Methodological Answer : Key techniques include:
- UV-Vis spectroscopy to monitor Co–C bond stability and photolysis products.
- CM-cellulose column chromatography for purification under pH 7 phosphate buffer.
- ¹H/¹³C NMR and mass spectrometry for verifying this compound integration into the cobalamin framework. Detailed spectral data (e.g., λₘₐₐ values for photolysis intermediates) are critical for validation .
Q. What role does this compound play in α-methyleneglutarate mutase enzyme mechanisms?
- Methodological Answer : this compound serves as an intermediate in the Coenzyme B₁₂-dependent rearrangement of α-methyleneglutarate. Its organocobalamin derivatives facilitate carbon skeleton rearrangements via Co–C bond cleavage, forming transient carbon anions that drive structural isomerization. Experimental validation involves comparing photolysis products (e.g., rearranged product 6) under anaerobic vs. cyanide-rich conditions to confirm intermediate stability .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, cyanide presence) influence rearrangement products in this compound-organocobalamin systems?
- Methodological Answer :
- Anaerobic pH 7 buffer : Dominates β-elimination products (e.g., compound 4, 60% yield) due to β-hydrogen abstraction.
- 0.12 M NaCN solution : Promotes carbon anion intermediates, yielding rearranged product 6 (80–90% yield). Cyanide coordinates cobalt, stabilizing anions and altering reaction pathways.
- Experimental Design : Compare UV-Vis profiles and HPLC analysis of photolysis mixtures under both conditions to map mechanistic divergence .
Q. What analytical strategies resolve contradictions in reported yields of this compound rearrangement products?
- Methodological Answer :
- Meta-analysis Framework : Systematically compare studies using PRISMA guidelines to identify heterogeneity in reaction conditions (e.g., light intensity, solvent purity).
- Sensitivity Analysis : Test variables like NH₄I concentration or photolysis duration to isolate yield influencers.
- Statistical Validation : Apply ANOVA to assess significance of observed differences across replicate experiments .
Q. How can isotopic labeling elucidate the carbon anion intermediate mechanism in this compound rearrangements?
- Methodological Answer :
- ¹³C-Labeling : Synthesize this compound with ¹³C at the β-carbon. Track label migration via NMR during photolysis to confirm anion-mediated rearrangement.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to infer transition-state structures.
- Computational Modeling : Use DFT calculations to simulate intermediate stability and validate experimental observations .
Q. What systematic review criteria ensure robust synthesis of evidence on this compound’s enzymatic roles?
- Methodological Answer :
- PICO(T) Framework : Define Population (enzyme systems), Intervention (this compound derivatives), Comparison (non-cobalamin catalysts), Outcome (rearrangement efficiency), Time (steady-state kinetics).
- Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with full spectral datasets and reproducible protocols. Exclude studies lacking anaerobic condition details.
- Risk of Bias Assessment : Use ROBINS-I tool to evaluate confounding factors like incomplete photolysis monitoring .
Methodological Guidance for Data Presentation
Q. How should researchers present this compound experimental data to ensure reproducibility?
- Answer :
- Supplemental Materials : Include raw spectral data (NMR, MS), HPLC chromatograms, and photolysis time-course plots.
- Detailed Protocols : Specify NH₄I concentrations, buffer preparation (e.g., 10 mM pH 7 phosphate), and light source parameters (wavelength, intensity).
- Statistical Reporting : Provide mean ± SD for yield calculations and p-values for comparative analyses .
Q. What are the pitfalls in interpreting this compound reaction kinetics, and how can they be mitigated?
- Answer :
- Common Pitfalls : Overlooking trace oxygen in anaerobic setups, which accelerates Co–C bond degradation.
- Mitigation Strategies : Use Schlenk-line techniques for degassing and validate anaerobicity via control experiments.
- Data Normalization : Express yields relative to internal standards (e.g., dicyanocob(III)alamin) to account for instrumental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
